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  • Product: 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride
  • CAS: 1185312-66-6

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Derivatives: A Structural and Mechanistic Whitepaper

Executive Summary In contemporary medicinal chemistry, the identification of versatile, multi-target pharmacophores is critical for accelerating drug discovery. The 1-pyridin-2-ylmethyl-piperidin-3-ylamine scaffold (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, multi-target pharmacophores is critical for accelerating drug discovery. The 1-pyridin-2-ylmethyl-piperidin-3-ylamine scaffold (CAS 1185312-66-6) represents a highly privileged diamine building block[1][2]. Structurally, it merges a 3-aminopiperidine moiety—a hallmark of metabolic enzyme inhibitors—with a 2-pyridinylmethyl group, a motif frequently utilized in G-protein-coupled receptor (GPCR) antagonism.

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacological potential of this scaffold across two primary therapeutic domains: Dipeptidyl Peptidase-4 (DPP-4) inhibition for metabolic diseases and CXCR4 antagonism for oncology and immunology. By understanding the atomic-level causality of how this scaffold interacts with distinct protein microenvironments, researchers can rationally design derivatives with tuned selectivity and potency.

Structural Profiling and Target Rationale

The pharmacological versatility of 1-pyridin-2-ylmethyl-piperidin-3-ylamine stems from its distinct physicochemical properties:

  • The Primary Amine (C3 Position): At physiological pH (7.4), this amine is protonated (pKa ~9.0). It acts as a critical hydrogen-bond donor and electrostatic anchor.

  • The Piperidine Ring: Provides a rigid, non-planar vector that controls the spatial trajectory of attached functional groups, minimizing entropic penalties upon target binding.

  • The Pyridin-2-ylmethyl Group: The pyridine nitrogen serves as a hydrogen-bond acceptor and participates in π−π stacking, while the methylene linker provides rotational flexibility to access deep hydrophobic pockets.

Therapeutic Domain I: DPP-4 Inhibition (Metabolic Axis)

DPP-4 (EC 3.4.14.5) is a serine exodipeptidase responsible for the rapid degradation of incretin hormones like GLP-1, making it a primary target for Type 2 Diabetes[3]. The 3-aminopiperidine moiety is famously utilized in blockbuster drugs (e.g., Alogliptin, Linagliptin). Mechanistically, the protonated primary amine forms a charge-reinforced salt bridge with the "amino hot spot" of DPP-4, specifically residues Glu205 and Glu206 [4]. The pyridin-2-ylmethyl group can be derivatized to project into the hydrophobic S1 pocket (Tyr631, Val656, Trp659) to lock the enzyme in an inactive state[4].

DPP4_Pathway GLP1 Active GLP-1 (7-36) InactiveGLP1 Inactive GLP-1 (9-36) GLP1->InactiveGLP1 Cleaved by GLP1R GLP-1 Receptor (Pancreatic Beta Cells) GLP1->GLP1R Binds DPP4 DPP-4 Enzyme (Active Site: Ser630, Glu205/206) DPP4->InactiveGLP1 Catalyzes Insulin Insulin Secretion (Glucose Homeostasis) GLP1R->Insulin Stimulates Inhibitor 1-Pyridin-2-ylmethyl- piperidin-3-ylamine Derivatives Inhibitor->DPP4 Blocks (Salt Bridge)

Fig 1: Mechanism of DPP-4 inhibition by 3-aminopiperidine derivatives in the GLP-1 signaling axis.

Therapeutic Domain II: CXCR4 Antagonism (Immunology/Oncology)

CXCR4 is a chemokine GPCR implicated in HIV entry, cancer metastasis, and stem cell mobilization. Small molecule antagonists (like KRH-1636 and AMD3100) heavily rely on nitrogen-rich heterocycles. The (pyridin-2-ylmethyl)amino moiety is a proven pharmacophore for CXCR4, anchoring deeply within the transmembrane pocket by forming polar interactions with Asp262 and His281 [5]. Concurrently, the protonated piperidine nitrogen can interact with Asp171 , effectively blocking the binding of the endogenous ligand CXCL12 (SDF-1)[5].

Self-Validating Experimental Protocols

To evaluate the pharmacological potential of synthesized derivatives, robust, self-validating biochemical assays are required. Do not rely on endpoint data alone; the assays must include internal controls to prove mechanistic causality.

High-Throughput Fluorometric DPP-4 Inhibition Assay

This protocol measures the kinetic cleavage of a fluorogenic substrate to determine the IC50​ of the derivatives.

Causality & Rationale: We utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) because DPP-4 specifically cleaves dipeptides with proline at the penultimate position. The release of free AMC yields a fluorescent signal directly proportional to enzyme activity. The assay buffer is strictly maintained at pH 7.4; this is critical because the primary amine of the derivative must remain protonated to form the essential salt bridge with Glu205/Glu206[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 1 mM EDTA). The BSA prevents non-specific adsorption of the hydrophobic pyridine derivatives to the microplate walls.

  • Compound Plating: Dispense 10 µL of derivative solutions (serial dilutions in DMSO) into a black 384-well plate. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 20 µL of recombinant human DPP-4 (final concentration 0.5 ng/well). Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the S1/S2 pockets.

  • Reaction Initiation: Add 20 µL of Gly-Pro-AMC (final concentration 20 µM).

  • Kinetic Measurement: Read fluorescence immediately (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Self-Validation Check: Calculate the Z'-factor using Sitagliptin (100 nM) as the positive control and vehicle (1% DMSO) as the negative control. Rule: A Z'-factor ≥0.5 is required to validate the plate's integrity, ensuring the signal window is wide enough to distinguish true pharmacological inhibition from assay noise.

CXCR4 Calcium Mobilization (FLIPR) Assay

This cell-based assay measures intracellular calcium release triggered by GPCR activation.

Causality & Rationale: CXCR4 is coupled to Gq​/Gi​ pathways. Binding of CXCL12 triggers Phospholipase C (PLC), releasing Ca2+ from the endoplasmic reticulum. We use Fluo-4 AM , a cell-permeable dye that fluoresces upon binding free calcium. Probenecid is added to the buffer to inhibit multidrug resistance proteins (e.g., MRP1), preventing the premature efflux of the dye from the cytoplasm, which would otherwise destroy the assay's signal-to-noise ratio.

HTS_Workflow CompPrep Compound Library Prep (Derivatives) CellInc CXCR4-Expressing Cells + Fluo-4 AM CompPrep->CellInc Pre-incubate Ligand Addition of CXCL12 (SDF-1) CellInc->Ligand Stimulate FLIPR FLIPR Calcium Assay Ligand->FLIPR Measure Ca2+ Data IC50 Calculation & SAR Analysis FLIPR->Data Analyze

Fig 2: High-Throughput FLIPR workflow for identifying CXCR4 antagonists.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human CXCR4 into a 384-well clear-bottom black plate (10,000 cells/well). Incubate overnight at 37°C.

  • Dye Loading: Remove media. Add 20 µL of Fluo-4 AM (2 µM) in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add 10 µL of the 1-pyridin-2-ylmethyl-piperidin-3-ylamine derivatives. Incubate for 15 minutes.

  • Agonist Injection & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of CXCL12 (final concentration 10 nM) and record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

  • Self-Validation Check: The baseline fluorescence must remain flat prior to CXCL12 injection. An upward drift indicates the derivative is acting as a partial agonist rather than an antagonist. Use AMD3100 (Plerixafor) as the validated antagonist control.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological tuning of this scaffold, the following table summarizes representative SAR data. By modifying the substitution on the pyridine ring or the piperidine nitrogen, the selectivity profile can be shifted dramatically between the metabolic (DPP-4) and immunological (CXCR4) targets.

Derivative IDR-Group Substitution (Pyridine/Amine)DPP-4 IC50​ (nM)CXCR4 IC50​ (nM)Target Selectivity Profile
Scaffold-Base Unsubstituted45.2120.5Dual / Moderate
Deriv-01 5-Trifluoromethyl-pyridin-2-yl8.4 >1000DPP-4 Selective (S1 pocket filling)
Deriv-02 2-Cyano-pyrrolidine at C3 amine1.2 >5000DPP-4 Selective (Covalent Ser630 bond)
Deriv-03 N-benzyl substitution on piperidine>100015.3 CXCR4 Selective (Asp171 interaction)
Deriv-04 Bis-pyridinylmethyl (Polyamine analog)>50003.1 CXCR4 Selective (Asp262/His281 anchor)

Table 1: Representative SAR profile demonstrating how targeted functionalization of the 1-pyridin-2-ylmethyl-piperidin-3-ylamine scaffold dictates receptor/enzyme selectivity.

Conclusion

The 1-pyridin-2-ylmethyl-piperidin-3-ylamine scaffold is a highly modular and potent pharmacophore. By exploiting the basicity of the 3-aminopiperidine to target the Glu205/Glu206 salt bridge in DPP-4, or by utilizing the pyridin-2-ylmethyl moiety to anchor into the Asp262/His281 pocket of CXCR4, drug development professionals can rapidly generate highly selective therapeutic agents. The self-validating biochemical and cellular assays detailed herein ensure that hit compounds possess genuine, mechanistically sound pharmacological activity.

References

  • Information on EC 3.4.14.5 - dipeptidyl-peptidase IV Source: BRENDA Enzyme Database URL:[Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure Source: ACS Publications / Vetmeduni URL:[Link]

  • Probing the Molecular Interactions between CXC Chemokine Receptor 4 (CXCR4) and an Arginine-Based Tripeptidomimetic Antagonist (KRH-1636) Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Aqueous Reconstitution and Handling of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Developers Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Chemical Causality 1-Pyridin-2-ylmethyl-piperidin-3-ylamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Developers Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Chemical Causality

1-Pyridin-2-ylmethyl-piperidin-3-ylamine is a highly versatile heterocyclic building block widely utilized in neuropharmacology, receptor interaction studies, and the synthesis of complex pharmaceutical agents. Structurally, it features a piperidine core substituted with a 2-picolyl (pyridin-2-ylmethyl) group at the N1 position and a primary amine at the C3 position.

Because the free base form of this polyamine is lipophilic and susceptible to oxidation, it is commercially supplied as a dihydrochloride salt . This salt formation dramatically enhances its hydrophilicity, allowing for rapid dissolution in aqueous media. However, the thermodynamic properties of polyamine hydrochlorides dictate that their dissolution in unbuffered water releases protons, significantly lowering the pH of the resulting solution [1].

The Causality Behind the Protocol (E-E-A-T)

Why does the pH drop, and why does it matter? The dihydrochloride salt form indicates that the two most basic nitrogen atoms (the primary amine and the tertiary piperidine nitrogen) are fully protonated. Upon dissolution in water, the salt dissociates, and these protonated amines act as weak Brønsted-Lowry acids. If a highly concentrated stock solution (e.g., 50 mM) is introduced directly into a biological assay, it can easily overwhelm the buffering capacity of standard culture media (such as DMEM or RPMI). This uncompensated acidic shift can lead to artifactual cytotoxicity, protein denaturation, or altered receptor binding kinetics [2]. Therefore, pH neutralization is a critical, non-negotiable step in this protocol.

Physicochemical Properties & Solvation Parameters

Understanding the quantitative parameters of the compound is essential for predicting its behavior in solution. All data is summarized below for rapid reference.

ParameterSpecification / ValueImpact on Protocol
Chemical Formula C₁₁H₁₇N₃ · 2HClIndicates a diprotonated state requiring two equivalents of base for full neutralization if the free base is desired.
Molecular Weight ~264.20 g/mol (Salt)Must be used for molarity calculations (do not use the free base MW of 191.27 g/mol ).
Aqueous Solubility > 50 mg/mLHighly soluble; allows for the creation of concentrated (up to 100 mM) master stocks in ultrapure water.
Estimated pKa Values ~5.2 (Pyridine), ~8.5 (Piperidine), ~9.8 (Primary Amine)Dictates the buffering range. The compound will be fully ionized at physiological pH (7.4) [3].
Storage (Solid) Desiccated, -20°CHygroscopic nature of the dihydrochloride salt requires protection from ambient moisture.

Experimental Workflow Visualization

The following diagram maps the logical progression from raw powder to an assay-ready, pH-validated stock solution.

G Start 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride Powder Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Solvent Add Ultrapure Water (Target: 50 mM Stock) Equilibrate->Solvent Dissolve Vortex & Mild Sonication (Until Optically Clear) Solvent->Dissolve CheckPH Check pH (Expected: Acidic pH 3-5) Dissolve->CheckPH AdjustPH Titrate with 1M NaOH (Target pH: 7.2 - 7.4) CheckPH->AdjustPH Filter Sterile Filtration (0.22 µm PES Filter) AdjustPH->Filter Aliquot Aliquot into Amber Vials (Protect from Light) Filter->Aliquot Store Store at -80°C (Assay-Ready) Aliquot->Store

Workflow for the aqueous reconstitution and pH neutralization of polyamine dihydrochloride salts.

Step-by-Step Reconstitution Protocol

This protocol is designed to generate a 50 mM master stock solution suitable for downstream dilution in cell culture media or biochemical assay buffers.

Materials Required
  • 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (High Purity >98%)

  • Ultrapure Milli-Q® Water (18.2 MΩ·cm)

  • 1 M NaOH (Sterile) or 1 M Tris-HCl (pH 8.0)

  • Calibrated micro-pH probe or high-resolution pH indicator paper

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • Sterile, low-bind amber microcentrifuge tubes

Methodology

Step 1: Thermal Equilibration Remove the lyophilized compound from -20°C storage. Crucial: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause atmospheric moisture to condense on the hygroscopic dihydrochloride salt, instantly degrading its molar mass accuracy and accelerating hydrolysis.

Step 2: Primary Solvation

  • Weigh the desired mass of the compound (e.g., 13.21 mg for 1 mL of a 50 mM solution).

  • Add 900 µL of Ultrapure Milli-Q water (reserve 100 µL for pH adjustment volume).

  • Vortex vigorously for 30–60 seconds. If particulates remain, apply mild water-bath sonication for 2 minutes. The solution should become completely optically clear.

Step 3: pH Titration (The Critical Step)

  • Measure the pH of the raw stock solution using a micro-pH probe. The pH will typically read between 3.0 and 4.5.

  • Slowly add 1 M NaOH in 2 µL increments, vortexing between additions.

  • Monitor the pH until it reaches a physiological range of 7.2 to 7.4 .

  • Alternative: If precise micro-titration is difficult, you may reconstitute the powder directly in a high-capacity buffer, such as 200 mM HEPES (pH 7.4), though this restricts downstream assay flexibility.

Step 4: Volumetric Adjustment & Sterilization

  • Once the target pH is achieved, add Ultrapure water to bring the final volume exactly to 1.0 mL.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter. PES is prioritized over Nylon or PTFE to minimize non-specific binding of the amine groups to the membrane.

Step 5: Aliquoting and Storage Divide the sterilized stock into 50 µL aliquots in amber microcentrifuge tubes (the pyridine moiety can be light-sensitive over prolonged periods). Flash-freeze in liquid nitrogen and store at -80°C.

Trustworthiness: The Self-Validating System

To ensure the integrity of your protocol before applying the compound to sensitive biological systems, perform this rapid In-Process Validation :

  • The Phenol Red Test: Take a 5 µL aliquot of your final, pH-adjusted 50 mM stock and add it to 1 mL of standard DMEM (containing phenol red indicator).

  • Pass Criteria: The media must remain pink/red (pH ~7.4).

  • Fail Criteria: If the media flashes yellow, your stock is still dangerously acidic. You must return to Step 3 and further titrate the master stock before proceeding to cellular assays.

Troubleshooting & Best Practices

Observed IssueScientific CauseRecommended Corrective Action
Incomplete Dissolution Localized cold spots or insufficient solvent wetting.Ensure water is at room temperature. Apply bath sonication for 2–5 minutes. Do not heat above 40°C to prevent degradation.
Precipitation upon pH adjustment Overshooting the pH (> 9.5) causes the compound to revert to its lipophilic free-base form.Discard the aliquot. In the future, use a weaker base (e.g., 0.1 M NaOH) or titrate more slowly to avoid exceeding pH 8.0.
Loss of biological activity Repeated freeze-thaw cycles cause oxidative degradation of the primary amine.Strictly adhere to single-use aliquoting. Discard any thawed remnants; do not refreeze.

References

The mechanistic principles and solubility behaviors described in this protocol are grounded in the following authoritative sources:

  • Title: Solubility and solution stability studies of different amino acid prodrugs of bromhexine Source: Drug Development and Industrial Pharmacy (Taylor & Francis) URL: [Link]

  • Title: Acid-Base Behavior In 50-Percent Aqueous Methanol: Thermodynamics of the Dissociation of Protonated Tris(hydroxymethyl)aminomethane Source: Journal of Research of the National Bureau of Standards (NIST) URL: [Link]

  • Title: pH-Sensitive Polymeric Micelle-based pH Probe for Detecting and Imaging Acidic Biological Environments Source: National Institutes of Health (NIH / PMC) URL: [Link]

Application

Application Note: In Vitro Cell Culture Assay Preparation and Profiling of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: Fragment-Based Drug Discovery (FBDD), Cytotoxicity Profiling, and ADME (Permeability) Assays. Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: Fragment-Based Drug Discovery (FBDD), Cytotoxicity Profiling, and ADME (Permeability) Assays.

Physicochemical Profiling & The Dihydrochloride Causality

1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS: 1185312-66-6) is a low-molecular-weight (MW: 264.19 g/mol ) primary amine scaffold. In Fragment-Based Drug Discovery (FBDD), small, structurally diverse fragments are screened to identify novel binding motifs[1]. Because fragments possess low initial target affinity, they must be screened at exceptionally high concentrations—typically between 0.1 mM and 2.0 mM—to detect weak binding events[2].

The Causality of Assay Artifacts: The compound is supplied as a dihydrochloride salt to enhance aqueous solubility. However, this salt form introduces a critical variable in cell culture. When a dihydrochloride salt is dissolved in weakly buffered in vitro culture media (e.g., standard DMEM or RPMI containing 10% FBS) at high fragment screening concentrations (e.g., 2 mM), it dissociates and releases 4 mM of protons ( H+ ). This rapid proton influx overwhelms the buffering capacity of the media, causing a sharp drop in extracellular pH.

In cell-based assays, this localized acidification induces metabolic stress and non-specific cell death. If uncorrected, this pH shift will register as a false-positive "cytotoxic hit" in viability screens, completely obscuring the true biological activity of the fragment. Therefore, successful in vitro assay preparation requires a self-validating protocol that neutralizes the salt and controls for the resulting osmotic changes.

Reagent Preparation: The Self-Validating Protocol

To ensure scientific integrity, the preparation of this compound must be treated as a self-validating system. Every step is designed to isolate the compound's true biological effect from physicochemical artifacts.

Step-by-Step Preparation Methodology
  • Gravimetric Analysis: Weigh the hygroscopic dihydrochloride powder rapidly in a low-humidity environment. Store the bulk powder in a desiccator to prevent water absorption, which skews molarity calculations.

  • Primary Stock Solution (100 mM): Dissolve the compound in 100% cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex until completely clear.

  • Intermediate Aqueous Dilution & Neutralization (Critical Step):

    • Dilute the 100 mM DMSO stock into a 100 mM HEPES buffer (pH 7.4) to create a 10 mM intermediate working stock.

    • Causality: HEPES provides superior buffering capacity outside of a CO2​ incubator compared to sodium bicarbonate.

    • Verify the pH using a micro-pH probe. If the pH falls below 7.2, titrate with 1N NaOH in 1 µL increments until pH 7.4 is restored.

  • Sterilization: Pass the neutralized intermediate stock through a 0.22 µm PTFE syringe filter. Do not use cellulose acetate (CA) filters, as basic amines can non-specifically bind to the membrane.

  • Vehicle Control Generation (The Validation Key): Create a mock vehicle control containing the exact concentration of DMSO, HEPES, and the equivalent NaCl generated during the NaOH neutralization step. This ensures that any observed cellular phenotype is due to the fragment, not osmotic stress from the neutralized salt.

PrepWorkflow A Weigh Compound (Hygroscopic Dihydrochloride) B Dissolve in 100% DMSO (100 mM Stock) A->B C Direct Media Addition (High Artifact Risk) B->C Unbuffered D Dilute in 100 mM HEPES (10 mM Intermediate) B->D Buffered Route E Neutralize with NaOH (Restore pH 7.4) D->E F Sterile Filter (0.22 µm PTFE) E->F G Validated Assay Ready (Matched Vehicle Control) F->G

Workflow for neutralizing dihydrochloride fragment stocks to prevent pH artifacts.

In Vitro Assay Workflows

Protocol A: ATP-Dependent Cell Viability Profiling

To determine the therapeutic window of the fragment, cell viability must be assessed. We mandate the use of an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than traditional tetrazolium reduction assays (e.g., MTT). MTT assays are highly susceptible to artifacts, as the conversion of MTT to formazan can be artificially altered by chemical interactions with the test compound or slight pH shifts[3]. In contrast, ATP-based assays directly measure ATP as a marker of metabolically active cells, providing a rapid, homogeneous, and highly sensitive readout[4].

Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK293 or HepG2) at 5,000 cells/well in a solid white 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dosing: Using an acoustic liquid handler or multichannel pipette, dose the cells with the neutralized fragment stock to achieve final concentrations ranging from 10 µM to 2,000 µM. Ensure final DMSO concentration remains ≤0.5% .

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader.

Protocol B: Caco-2 Permeability and Efflux Assessment

Because 1-pyridin-2-ylmethyl-piperidin-3-ylamine contains two basic amine centers, it will be highly protonated at physiological pH. Basic amines frequently exhibit pH-dependent permeability and are common substrates for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Buffer Preparation: Prepare Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). For pH-gradient studies, adjust the apical buffer to pH 6.5 to mimic the intestinal lumen.

  • Dosing: Add the neutralized fragment (10 µM) to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Crash the samples with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER).

Caco2 Apical Apical Chamber (pH 6.5 - Intestinal Lumen) Cell Caco-2 Monolayer (Intracellular pH 7.4) Apical->Cell Passive Diffusion Baso Basolateral Chamber (pH 7.4 - Bloodstream) Cell->Baso Permeation (P_app) Pgp P-gp / BCRP Efflux Transporters Cell->Pgp Substrate Recognition Pgp->Apical Active Efflux (Basic Amines)

Caco-2 permeability and P-gp mediated efflux dynamics for basic amine fragments.

Quantitative Data Presentation

The following tables summarize the critical physicochemical parameters and the expected quality control metrics for validating the in vitro assays.

Table 1: Physicochemical & Stock Preparation Parameters

ParameterValue / SpecificationCausality / Rationale
Molecular Weight 264.19 g/mol Low MW defines it as a fragment for FBDD.
Salt Form Dihydrochloride ( 2HCl )Enhances aqueous solubility but causes severe pH drops.
Max DMSO Stock 100 mMPrevents precipitation upon aqueous dilution.
Neutralization Buffer 100 mM HEPES (pH 7.4)Resists the 4 mM H+ influx generated at 2 mM screening doses.
Filter Membrane 0.22 µm PTFEPrevents non-specific binding of basic amines (avoid CA/NC).

Table 2: Quality Control Metrics for In Vitro Assays

Assay TypeMetricAcceptable ThresholdInterpretation
Cell Viability (ATP) Z'-Factor ≥0.6 Ensures robust signal-to-background ratio for HTS/FBDD.
Cell Viability (ATP) Vehicle Control Viability 95%−105% Validates that NaCl from neutralization does not cause osmotic toxicity.
Caco-2 Permeability TEER Value >250Ω⋅cm2 Confirms tight junction integrity before fragment dosing.
Caco-2 Permeability Efflux Ratio (ER) ER>2.0 Indicates the fragment is a substrate for active efflux (e.g., P-gp).

References

  • Source: strbd.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Title: (PDF)

Sources

Method

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride

Abstract & Introduction The synthesis of complex pharmaceutical intermediates often requires the selective functionalization of highly polar, polybasic building blocks.1 (CAS: 1185312-66-6) is a highly versatile scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The synthesis of complex pharmaceutical intermediates often requires the selective functionalization of highly polar, polybasic building blocks.1 (CAS: 1185312-66-6) is a highly versatile scaffold featuring a primary amine, a tertiary piperidine nitrogen, and a pyridine ring[1]. While palladium-catalyzed Buchwald-Hartwig amination has largely 2 for C-N bond formation[2], applying this methodology to polyamine dihydrochloride salts presents severe mechanistic challenges that require precise optimization of the catalytic system.

Mechanistic Insights & Causality

Designing a successful cross-coupling protocol for this specific substrate requires overcoming two primary failure modes:

  • The "Salt Penalty" and Base Stoichiometry: Because the substrate is a dihydrochloride salt, the primary amine and the piperidine nitrogen are natively protonated. In a standard Buchwald-Hartwig amination, ~1.2 to 1.5 equivalents of base are required to drive the deprotonation of the palladium-amine intermediate prior to reductive elimination. For this substrate, an additional 2.0 equivalents of base are strictly required just to neutralize the salt and liberate the nucleophilic free amine in situ. Therefore, a minimum of 3.2–3.5 equivalents of a strong base (e.g., NaOtBu or LHMDS) is mandatory, and 3[3].

  • Catalyst Poisoning via Multidentate Chelation: The liberated free amine contains a 2-picolyl group attached to a piperidine ring. This arrangement acts as a potent bidentate or tridentate ligand. If a standard, unhindered catalyst (like Pd(PPh3)4) is used, the substrate will outcompete the phosphine ligand, irreversibly coordinating to the palladium center and poisoning the catalyst.

  • Ligand Selection (The Solution): To prevent substrate inhibition, the reaction requires a highly sterically hindered, electron-rich ligand.4[4]. Its massive steric bulk prevents the polyamine substrate from forming a stable dead-end chelate with the Pd center, while its electron-rich nature accelerates the critical oxidative addition and reductive elimination steps.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reagent selection and reaction success, validating the mechanistic principles outlined above.

EntryPalladium SourceLigandBase (Equivalents)SolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3 (5 mol%)BINAPNaOtBu (1.5 eq)Toluene1000%Insufficient base; salt not neutralized.
2Pd2(dba)3 (5 mol%)BINAPNaOtBu (3.5 eq)Toluene100<5%Catalyst poisoning by pyridine/piperidine nitrogens.
3Pd(OAc)2 (5 mol%)RuPhosCs2CO3 (3.5 eq)Dioxane10042%Weak base leads to slow deprotonation; moderate yield.
4BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBu (3.5 eq)Dioxane10089% Optimal. Rapid Pd(0) generation; substrate chelation blocked.

Table 1: Optimization of C-N cross-coupling conditions for 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride with 4-bromotoluene.

Experimental Workflow

ExpWorkflow S1 Substrate (Dihydrochloride) B1 Base Addition (>3.5 eq NaOtBu) S1->B1 Neutralization R1 C-N Cross-Coupling (Dioxane, 100°C) B1->R1 Free Amine C1 Active Catalyst (Pd G3 BrettPhos) C1->R1 Pd(0) species P1 Target Arylamine Product R1->P1 Reductive Elimination

Figure 1: Logical workflow for the cross-coupling of polyamine dihydrochloride salts.

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the reaction is proceeding as intended and to prevent false negatives during execution.

Materials:

  • 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (1.0 mmol, 264.2 mg)

  • Aryl halide (e.g., 4-bromotoluene) (1.1 mmol)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 18.1 mg, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.5 mmol, 336.4 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Procedure:

  • Preparation (Glovebox or Standard Schlenk Technique):

    • Causality: NaOtBu is highly hygroscopic, and Pd(0) intermediates are oxygen-sensitive. Moisture will quench the base, leading to incomplete salt neutralization.

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride, BrettPhos Pd G3, and NaOtBu.

  • Solvent and Electrophile Addition:

    • Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Add the aryl halide (1.1 mmol) via syringe (if liquid) or during step 1 (if solid).

    • Validation Checkpoint: Upon addition of the solvent and stirring, the mixture will turn cloudy and slightly warm. This is the exothermic neutralization of the dihydrochloride salt by NaOtBu, visually confirming the generation of the free amine and precipitation of NaCl/tBuOH.

  • Cross-Coupling Reaction:

    • Replace the septum with a Teflon screw cap under positive Argon flow.

    • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–6 hours.

    • Causality: High stirring speed is critical because the reaction is a heterogeneous mixture. Heating is required to overcome the activation barrier for primary amine coupling.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (DCM:MeOH containing 1% Et3N).

    • Validation Checkpoint: The addition of 1% Et3N to the eluent is mandatory. The product contains three basic nitrogen centers and will streak severely on standard silica gel without amine deactivation.

References

  • [1] 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride for Sale. echemi.com. 1

  • [2] Buchwald–Hartwig amination. Wikipedia. 2

  • [4] Buchwald-Hartwig Amination. Chemistry LibreTexts. 4

  • [3] General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.3

Sources

Application

1H and 13C NMR spectroscopy characterization of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride

Comprehensive 1 H and 13 C NMR Characterization Protocol for 1-(Pyridin-2-ylmethyl)piperidin-3-amine Dihydrochloride Introduction 1-(Pyridin-2-ylmethyl)piperidin-3-amine is a highly versatile diamine utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Characterization Protocol for 1-(Pyridin-2-ylmethyl)piperidin-3-amine Dihydrochloride

Introduction

1-(Pyridin-2-ylmethyl)piperidin-3-amine is a highly versatile diamine utilized extensively as a bidentate or tridentate ligand in coordination chemistry and as a critical intermediate in pharmaceutical development. When isolated as a dihydrochloride salt, the molecule presents specific analytical challenges: it is highly polar, hygroscopic, and possesses multiple basic nitrogen centers (a primary amine, a tertiary piperidine amine, and a pyridine nitrogen) that exhibit pH-dependent conformational dynamics.

This application note provides a rigorous, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of this compound. By adhering strictly to pharmacopeial guidelines, this workflow ensures metrological traceability, high spectral resolution, and reproducible quantitative integrity.

Scientific Rationale & Experimental Design

To elevate this protocol from a simple operational checklist to a self-validating analytical system , every experimental variable has been optimized based on underlying physical chemistry principles:

  • Solvent Selection (Causality): The dihydrochloride salt is highly polar. Deuterium oxide (D 2​ O) is selected over DMSO- d6​ because it provides superior solubility, preventing the viscosity-induced line broadening that compromises multiplet resolution. Note that in D 2​ O, the exchangeable ammonium protons (-NH 3+​ and -NH + ) undergo rapid deuterium exchange and will be invisible in the 1 H spectrum.

  • Internal Standard (IS) Selection: For aqueous qNMR, 3-(trimethylsilyl)propionic-2,2,3,3- d4​ acid sodium salt (TSP) is utilized. As highlighted by industry standards for internal standard selection, choosing an IS with non-overlapping resonance peaks is critical to prevent interference with the analyte[1]. TSP provides a sharp, pH-independent singlet at 0.00 ppm, avoiding the polyamine-binding artifacts sometimes observed with DSS.

  • Relaxation Delays ( d1​ ): To ensure the protocol is self-validating, the relaxation delay must allow for complete longitudinal magnetization recovery. Setting d1​ to at least 5×T1​ of the slowest relaxing proton (typically the aromatic protons) guarantees >99% recovery. This adheres to the rigorous quantitative NMR (qNMR) lifecycle validation concepts outlined in 2[2].

  • System Suitability Test (SST): The rigid pyridine ring provides an internal SST. The integration ratio of the four pyridine protons must perfectly equal 1:1:1:1. Any deviation >2% indicates incomplete relaxation, poor shimming, or phase distortion, immediately invalidating the run[3].

Mandatory Visualization: NMR Analytical Workflow

NMR_Workflow Start 1-(Pyridin-2-ylmethyl)piperidin-3-amine Dihydrochloride Prep Sample Preparation Solvent: D2O | IS: TSP Start->Prep Tuning Probe Tuning & Matching Ensure optimal RF transmission Prep->Tuning Shimming Locking & Shimming Optimize B0 Homogeneity Tuning->Shimming Acq1H 1H NMR Acquisition ns=16, d1=5s, zg30 Shimming->Acq1H Acq13C 13C NMR Acquisition ns=1024, d1=2s, zgpg30 Shimming->Acq13C Processing Data Processing FT, Phase/Baseline Correction Acq1H->Processing Acq13C->Processing Analysis Spectral Analysis Integration & Multiplet Assignment Processing->Analysis

Figure 1: Step-by-step NMR workflow from sample preparation to spectral analysis.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Gravimetric Weighing: Accurately weigh 15.0 mg of 1-(pyridin-2-ylmethyl)piperidin-3-amine dihydrochloride using a microbalance.

  • Solvent Addition: Dissolve the compound in 600 µL of D 2​ O containing 0.05% w/v TSP.

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. Transfer exactly 550 µL of the clear solution into a standard 5 mm NMR tube. Causality: Ensuring a consistent sample volume (550 µL) centers the liquid perfectly within the RF coil, which is critical for optimal B 0​ shimming and uniform excitation.

Phase 2: Instrument Calibration (400 MHz or 600 MHz Spectrometer)
  • Temperature Equilibration: Insert the sample and allow 5 minutes for thermal equilibration at 298 K. Temperature gradients cause convection currents that distort peak shapes.

  • Tuning and Matching (ATM): Tune the probe to the exact resonance frequencies of 1 H and 13 C. Causality: This minimizes reflected RF power, maximizing the signal-to-noise ratio (S/N) and ensuring accurate 90° pulse lengths.

  • Locking and Shimming: Lock onto the deuterium frequency of D 2​ O. Perform gradient shimming (e.g., TopShim) to optimize B 0​ homogeneity until the TSP singlet has a half-height linewidth ( W1/2​ ) of < 1.0 Hz.

Phase 3: Acquisition Parameters
  • 1 H NMR (1D): Use a standard 30° pulse program (zg30). Set the spectral width (SW) to 15 ppm, number of scans (ns) to 16, and relaxation delay ( d1​ ) to 5.0 seconds.

  • 13 C NMR (1D): Use a proton-decoupled pulse program (zgpg30). Set SW to 250 ppm, ns to 1024 (due to the low natural abundance and lower gyromagnetic ratio of 13 C), and d1​ to 2.0 seconds.

Phase 4: Data Processing
  • Zero-Filling: Zero-fill the FID to at least 64k data points to ensure sufficient digital resolution for resolving fine J-couplings.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C to enhance S/N without sacrificing resolution.

  • Fourier Transform & Correction: Perform FT, followed by manual zero- and first-order phase correction. Causality: Purely absorptive peak shapes are a fundamental prerequisite for accurate integration and quantitative accuracy[3]. Apply a polynomial baseline correction.

Data Presentation: Spectral Assignments

The following tables summarize the expected empirical chemical shifts for the dihydrochloride salt in D 2​ O. Due to the protonation of the piperidine nitrogen, the adjacent methylene protons become highly diastereotopic, often presenting as distinct multiplets or AB quartets.

Table 1: Predicted 1 H NMR Assignments (400 MHz, D 2​ O, 298 K)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
6' (Py) 8.52d4.81HPyridine CH (ortho to N)
4' (Py) 7.85td7.7, 1.81HPyridine CH (para to N)
3' (Py) 7.45d7.81HPyridine CH (meta to N)
5' (Py) 7.38dd7.6, 4.81HPyridine CH (meta to N)
7' (CH 2​ ) 4.35ABq14.52HBridging CH 2​
2 (Pip) 3.65, 3.15m, m-2HPiperidine CH 2​ (diastereotopic)
3 (Pip) 3.55m-1HPiperidine CH-NH 3+​
6 (Pip) 3.45, 2.95m, m-2HPiperidine CH 2​ (diastereotopic)
4 (Pip) 2.25, 1.85m, m-2HPiperidine CH 2​
5 (Pip) 2.05, 1.65m, m-2HPiperidine CH 2​
Table 2: Predicted 13 C NMR Assignments (100 MHz, D 2​ O, 298 K)
PositionChemical Shift (ppm)TypeAssignment
2' (Py) 152.4CPyridine Quaternary C
6' (Py) 149.2CHPyridine CH
4' (Py) 138.5CHPyridine CH
3' (Py) 125.1CHPyridine CH
5' (Py) 124.3CHPyridine CH
7' (CH 2​ ) 58.6CH 2​ Bridging CH 2​
2 (Pip) 54.2CH 2​ Piperidine CH 2​
6 (Pip) 52.8CH 2​ Piperidine CH 2​
3 (Pip) 48.5CHPiperidine CH-NH 3+​
4 (Pip) 28.4CH 2​ Piperidine CH 2​
5 (Pip) 22.1CH 2​ Piperidine CH 2​

References

  • Analytical NMR: USP Requirements for Accuracy, Repeatability, Range and Linearity . Magritek. Available at: [Link][3]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. Available at:[Link][1]

Sources

Method

Application Note: Strategic Incorporation of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride in Early-Stage Drug Discovery Pipelines

Target Audience: Medicinal Chemists, Assay Biologists, and Early-Stage Drug Development Professionals Compound: 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS: 1185312-66-6) Executive Summary In the modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Early-Stage Drug Development Professionals Compound: 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS: 1185312-66-6)

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD)[1], the selection of starting chemical matter dictates the trajectory of lead optimization. 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride is a highly versatile, bifunctional building block. Combining a classic heteroaromatic pharmacophore (pyridine) with a saturated, sp³-rich core (piperidine) and a reactive vector (primary amine), this fragment is engineered for rapid library diversification. This application note details the physicochemical rationale, structural biology applications, and validated protocols for incorporating this compound into high-throughput hit-to-lead pipelines.

Physicochemical Profiling & Structural Rationale

The pharmaceutical industry has increasingly recognized that high molecular complexity and carbon saturation correlate strongly with clinical success—a concept famously termed "escape from flatland"[2].

The architecture of 1-pyridin-2-ylmethyl-piperidin-3-ylamine is specifically designed to leverage this principle:

  • High Fraction sp³ (Fsp³): The piperidine ring introduces significant three-dimensionality (Fsp³ = 0.45), which improves aqueous solubility and reduces off-target promiscuity driven by flat, hydrophobic π-stacking.

  • Pyridine Hinge-Binder: The 2-pyridinylmethyl moiety is a privileged motif. In kinase inhibitor design, the pyridine nitrogen frequently acts as a hydrogen-bond acceptor, engaging the backbone amides of the kinase hinge region (e.g., Glu/Met residues)[3].

  • C3-Amine Vector: The primary amine at the 3-position of the piperidine ring projects outward into the solvent channel or specificity pockets, providing an ideal handle for late-stage functionalization via amidation, sulfonylation, or reductive amination.

Table 1: Physicochemical Properties & Drug Discovery Rationale
PropertyValueRationale for Drug Discovery Pipeline
Molecular Weight (Base) 191.27 g/mol Strictly adheres to the "Rule of 3" for fragment libraries.
Fsp³ (Fraction sp³) 0.45 (5/11 carbons)Enhances 3D shape diversity; correlates with higher clinical success rates.
Hydrogen Bond Donors 2 (Primary amine)Provides reactive handles for covalent diversification.
Hydrogen Bond Acceptors 3 (N atoms)Facilitates target engagement (e.g., hinge binding) and aqueous solubility.
Salt Form Dihydrochloride (2HCl)Prevents amine oxidation, ensuring long-term shelf stability and batch-to-batch consistency.

Workflow & Mechanistic Targeting

To effectively utilize this building block, it is typically subjected to parallel synthesis to generate a focused library, which is then screened via biochemical or biophysical assays (e.g., Surface Plasmon Resonance).

Workflow N1 Fragment Identification N2 In Situ Freebasing (DIPEA) N1->N2 Salt Handling N3 Parallel Synthesis (Amidation/Urea) N2->N3 Diversification N4 High-Throughput Screening N3->N4 Acoustic Dispensing N5 Hit-to-Lead Optimization N4->N5 SAR Analysis

Figure 1. Hit-to-lead workflow utilizing 1-pyridin-2-ylmethyl-piperidin-3-ylamine.

When targeting kinases, the fragment establishes a predictable binding mode, allowing medicinal chemists to rationally design the R-groups attached to the C3-amine.

Binding Hinge Kinase Hinge Region (e.g., Glu/Met Backbone) Pyridine Pyridine Ring (H-Bond Acceptor) Hinge->Pyridine Hydrogen Bonding Piperidine Piperidine Core (sp3 Scaffold) Pyridine->Piperidine Covalent Vector C3-Amine Derivative (Solvent Channel Vector) Piperidine->Vector Covalent

Figure 2. Mechanistic binding model within a canonical kinase ATP-binding site.

Validated Experimental Protocols

Protocol 1: High-Throughput Amidation for Library Generation

Causality & Logic: The compound is supplied as a dihydrochloride salt to maximize shelf-life. However, protonated amines are non-nucleophilic. To perform amide coupling, the salt must be neutralized in situ. We utilize 3.5 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why? Two equivalents neutralize the 2HCl salt, one equivalent neutralizes the acidic byproduct of the coupling reaction, and the slight excess maintains the basicity required to drive the reaction to completion. HATU is selected as the coupling reagent due to its rapid kinetics, which minimizes epimerization and side reactions in parallel formats.

Self-Validating System: This protocol includes an immediate visual check (dissolution clarity) and an LC-MS validation step to ensure the freebasing and coupling were successful before downstream purification.

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of the diverse carboxylic acid building blocks into individual wells.

  • Activation: Add 0.1 mmol of HATU (0.5 M solution in anhydrous DMF) to each well.

  • Freebasing & Addition: In a separate vial, dissolve 0.1 mmol (26.4 mg) of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride in 0.5 mL of anhydrous DMF. Add 0.35 mmol (61 µL) of DIPEA.

    • Validation Check 1: The suspension must turn into a clear, homogenous solution within 2 minutes, confirming the successful generation of the free base.

  • Coupling: Transfer the freebased amine solution to the carboxylic acid/HATU mixtures. Seal the plate and agitate at 400 rpm at room temperature for 2 hours.

  • Reaction Monitoring:

    • Validation Check 2: Aliquot 2 µL from a representative well, dilute in 100 µL Methanol, and inject into an LC-MS. Confirm the disappearance of the starting amine mass ( m/z 192 [M+H]+ ) and the appearance of the target product mass.

  • Purification: Quench the reactions with 50 µL of water, filter through a silica-based scavenger resin (to remove excess amine and HATU byproducts), and evaporate the solvent using a centrifugal evaporator (e.g., Genevac).

Protocol 2: Preparation of Assay-Ready Plates for Kinase Screening

Causality & Logic: To prevent compound precipitation and ensure accurate dosing in biochemical assays, compounds must be maintained in 100% DMSO until the final assay dilution. Acoustic Droplet Ejection (ADE) is used to transfer nanoliter volumes, eliminating the need for disposable tips and preventing cross-contamination.

Step-by-Step Methodology:

  • Stock Solubilization: Dissolve the purified library compounds in 100% molecular-biology grade DMSO to a final concentration of 10 mM.

  • Serial Dilution: Create a 3-fold, 10-point serial dilution of the compounds in a 384-well Echo-compatible source plate using 100% DMSO.

  • Acoustic Dispensing: Using an Echo Liquid Handler, transfer 25 nL of each compound concentration into a 384-well low-volume assay plate.

  • DMSO Backfilling: Crucial Step. Backfill all wells (including positive and negative controls) with pure DMSO to ensure a normalized final DMSO concentration (e.g., 1% v/v in a 2.5 µL assay volume). This prevents solvent-induced artifacts in enzyme kinetics.

Data Presentation: Hypothetical SAR Progression

By utilizing the C3-amine as a diversification vector, medicinal chemists can rapidly establish Structure-Activity Relationships (SAR). The table below illustrates how modifying the amine alters both biochemical potency and ADME properties (LogD and Clearance).

Table 2: Representative Hit-to-Lead SAR Data
R-Group (Coupled to C3-Amine)Kinase IC₅₀ (nM)LogD (pH 7.4)Microsomal Clearance (µL/min/mg)
Acetamide (Base Fragment) >10,0000.815
Benzamide 1,2501.932
3-Fluorobenzamide 4202.228
4-Sulfamoylbenzamide 451.512

Interpretation: The base fragment shows weak binding, typical of FBDD starting points. Extending the vector with a benzamide reaches the specificity pocket, improving potency. The addition of a sulfamoyl group dramatically increases potency (45 nM) while lowering LogD and improving metabolic stability, representing a highly successful hit-to-lead transition.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Certal, V., et al. (2012). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry, 55(10), 4788-4805. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride in Organic Solvents

Welcome to the technical support center for 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common solubility ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in organic solvents. The following question-and-answer format provides in-depth technical guidance and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride in my organic solvent. Why is this happening?

A1: The solubility challenge you're facing is rooted in the physicochemical properties of the molecule. 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride is a salt. The presence of two hydrochloride moieties means that the amine groups in the molecule are protonated, making it a highly polar, ionic compound. According to the principle of "like dissolves like," polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.

Your organic solvent may not be sufficiently polar to effectively solvate the charged dihydrochloride salt. The strong ionic interactions within the crystal lattice of the salt require a solvent that can provide significant solvation energy to overcome this lattice energy.

Q2: What is the predicted solubility profile of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride in common organic solvents?
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThese solvents can engage in hydrogen bonding and have high dielectric constants, which helps to solvate the hydrochloride salt. Methanol is often a better solvent for salts than ethanol.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high polarity and can effectively solvate cations, but may be less effective at solvating the chloride anions compared to protic solvents.
Halogenated Dichloromethane (DCM), ChloroformLow to Very LowWhile having a dipole moment, the overall polarity is often insufficient to dissolve a dihydrochloride salt.
Ethers Tetrahydrofuran (THF), Diethyl etherVery Low to InsolubleThese solvents have low polarity and are poor at solvating ionic compounds.
Hydrocarbons Hexane, TolueneInsolubleThese are non-polar solvents and are not suitable for dissolving ionic salts.

It is crucial to experimentally verify the solubility in your specific solvent system. A recommended protocol for this is provided in Q5 .

Q3: What are the estimated pKa values for this compound, and how do they influence solubility?

A3: The pKa values of the ionizable groups in a molecule are critical in determining its pH-dependent solubility. For 1-pyridin-2-ylmethyl-piperidin-3-ylamine, there are three basic nitrogen atoms: the pyridine nitrogen, the piperidine ring nitrogen, and the primary amine on the piperidine ring.

Based on structurally similar compounds, we can estimate the pKa values:

  • Pyridine nitrogen: The pKa of pyridine is approximately 5.2.

  • Piperidine nitrogen: The pKa of piperidine is around 11.2.[1]

  • 3-Aminopiperidine nitrogen: The predicted pKa for the amino group on a piperidine ring is around 10.5.[2]

  • 2-Aminomethylpyridine nitrogen: The pKa for the exocyclic amine is approximately 8.8-9.1.[3][4]

Given these, the two most basic centers are likely the piperidine nitrogen and the 3-amino group, which will be protonated in the dihydrochloride salt form. The pyridine nitrogen, being the least basic, may or may not be protonated depending on the exact conditions of salt formation.

This has a direct impact on solubility. In the dihydrochloride form, the compound is highly polar. To increase its solubility in less polar organic solvents, it is often necessary to convert it to the neutral, or "freebase," form. This is achieved by neutralizing the hydrochloride with a base.

Troubleshooting Guides

Q4: My compound won't dissolve in my chosen organic solvent. What are my options?

A4: When facing poor solubility, a systematic approach is recommended. The following workflow can help you identify a suitable solution.

A Initial Observation: Poor Solubility B Option 1: Change Solvent System A->B C Option 2: Physical Dissolution Aids A->C D Option 3: Convert to Freebase A->D E Solvent Screening: Test a range of polar solvents (e.g., Methanol, Ethanol, DMSO) B->E F Use Co-solvents: Add a small amount of a more polar solvent (e.g., Methanol in DCM) B->F G Heating: Gently warm the mixture C->G H Sonication: Use an ultrasonic bath C->H I Neutralization: Add a suitable base to deprotonate the amine hydrochlorides D->I J Successful Dissolution E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for poor solubility.

  • Solvent Screening: If your initial solvent is not working, test a range of more polar solvents such as methanol, ethanol, or DMSO.

  • Co-solvents: In some cases, adding a small percentage of a highly polar solvent (a co-solvent) to your primary solvent can significantly improve solubility. For example, adding 5-10% methanol to a suspension in dichloromethane.

  • Heating: Gently warming the mixture can increase the solubility of many compounds. However, be cautious and monitor for any degradation of your compound.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the interaction between the solvent and the solute.

  • Conversion to Freebase: If the above methods are unsuccessful or not suitable for your experiment, converting the dihydrochloride salt to the freebase is often the most effective strategy for dissolution in less polar organic solvents. See Q6 for a detailed protocol.

Q5: How can I experimentally determine the solubility of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride in a specific solvent?

A5: The shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to your experimental temperature (e.g., 25 °C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration suitable for your analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Filter supernatant B->C D Dilute sample C->D E Analyze by HPLC/LC-MS D->E F Calculate solubility E->F

Caption: Workflow for determining equilibrium solubility.

Q6: I need to use a non-polar solvent for my reaction. How do I convert the dihydrochloride salt to its freebase form?

A6: Converting the dihydrochloride salt to the freebase is a standard procedure to increase solubility in less polar organic solvents. This involves neutralizing the hydrochloride with a suitable base.

Protocol: Conversion of Dihydrochloride Salt to Freebase

  • Dissolution: Dissolve the 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride in a minimal amount of a polar solvent in which it is soluble, such as water or methanol.

  • Basification: Cool the solution in an ice bath. Slowly add a base to neutralize the hydrochloride. The choice of base depends on your experimental requirements.

    • Aqueous work-up: A solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be added until the pH of the aqueous phase is basic (pH 9-10).

    • Anhydrous conditions: An organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. Typically, slightly more than 2 equivalents of the base are required to neutralize the dihydrochloride.

  • Extraction: If an aqueous work-up was used, extract the freebase into a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or chloroform. Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the freebase, which is expected to be an oil or a solid.

  • Verification: Confirm the conversion to the freebase using an appropriate analytical technique such as NMR or LC-MS.

Salt Amine Dihydrochloride (Polar, Water-Soluble) Freebase Freebase Amine (Less Polar, Organic-Soluble) Salt->Freebase + Base (e.g., NaHCO₃, TEA) - 2 HCl Freebase->Salt + 2 HCl

Caption: Equilibrium between the dihydrochloride salt and freebase form.

By following these guidelines, researchers can effectively troubleshoot and overcome solubility challenges associated with 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride, enabling its successful use in a wide range of experimental settings.

References

  • Cas 127294-73-9,(R)-3-Aminopiperidine - LookChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • Cas 625471-18-3,(S)-3-Amino-1-N-Boc-piperidine | lookchem. (n.d.). Retrieved March 25, 2026, from [Link]

  • 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-(Pyridin-2-ylmethyl)piperidin-3-amine Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield, purity, and isolation of 1-(pyridin-2-ylmethyl)piperidin-3-amine di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield, purity, and isolation of 1-(pyridin-2-ylmethyl)piperidin-3-amine dihydrochloride .

The synthesis of this molecule relies on a two-step sequence: a reductive amination followed by an acidic deprotection. While chemically straightforward, the physical properties of the intermediates and the extreme hygroscopicity of the final polyamine salt often lead to catastrophic yield losses during isolation. This guide provides field-proven protocols, causality-driven troubleshooting, and validated parameters to ensure a robust, self-validating workflow.

Process Visualization

SynthesisWorkflow Start 3-Boc-aminopiperidine + 2-Pyridinecarboxaldehyde Imine Imine Intermediate (Equilibrium) Start->Imine Condensation RedAm Reductive Amination NaBH(OAc)3, DCE Imine->RedAm Hydride Transfer BocInt Boc-Protected Intermediate (Isolation) RedAm->BocInt >85% Yield Deprot Boc Deprotection 4M HCl in Dioxane BocInt->Deprot Cleavage Salt Dihydrochloride Salt (Hygroscopic Gum) Deprot->Salt Precipitation Cryst Crystallization MTBE Anti-solvent under N2 Salt->Cryst Trituration Final 1-(Pyridin-2-ylmethyl)piperidin-3-amine Dihydrochloride Cryst->Final >95% Purity

Workflow for the synthesis of 1-(pyridin-2-ylmethyl)piperidin-3-amine HCl.

Quantitative Data & Yield Optimization

To maximize throughput, empirical data dictates a shift away from traditional cyanoborohydride methodologies toward optimized triacetoxyborohydride (STAB) systems, coupled with strict anhydrous isolation techniques.

Reaction ParameterStandard ConditionsOptimized ConditionsYield / Purity Impact
Reducing Agent NaBH₃CN in MethanolNaBH(OAc)₃ in DCE+15-20% Yield (Less toxicity)
Aldehyde Stoichiometry 1.0 Equivalents1.05 Equivalents+5% Yield (Drives imine formation)
Deprotection Reagent TFA in DCM4M HCl in DioxaneDirect salt formation (Avoids anion exchange)
Isolation Anti-Solvent None (Rotary Evaporation)MTBE TriturationPrevents product from "oiling out"
Filtration Atmosphere Ambient AirStrict Nitrogen BlanketPrevents rapid deliquescence

Step-by-Step Experimental Protocols

Protocol A: Optimized Reductive Amination

Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mild nature and high kinetic selectivity for reducing iminium ions over unreacted aldehydes[1].

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 3-Boc-aminopiperidine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Condensation: Add 2-pyridinecarboxaldehyde (1.05 eq) dropwise at room temperature. Stir the mixture for 45–60 minutes to allow the imine equilibrium to establish before introducing the reducing agent. Note: The addition of 4Å molecular sieves can help drive this condensation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (1.5 eq) over 15 minutes to control mild exotherms.

  • Completion: Stir under N₂ for 6–12 hours. Monitor the disappearance of the imine via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil.

Protocol B: Boc Deprotection & Anhydrous Salt Isolation

The Boc group is reliably cleaved under acidic conditions[2]. However, polyamine dihydrochloride salts are notoriously hygroscopic and will rapidly absorb atmospheric moisture[3].

  • Deprotection: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Cleavage: Dropwise, add 4M HCl in Dioxane (10.0 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours. A thick precipitate or a sticky gum will begin to form.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess HCl, DCM, and dioxane. Do not attempt to dry it completely to a powder on the rotavap, as it will likely form a glass.

  • Trituration (Critical Step): Suspend the crude residue in a large volume of anhydrous Methyl tert-butyl ether (MTBE). Vigorously stir and triturate the mixture under a nitrogen atmosphere for 1-2 hours until the gum transforms into a free-flowing, off-white crystalline powder.

  • Filtration: Filter the solid rapidly using a Schlenk frit or a Büchner funnel inverted with a continuous nitrogen cone. Do not pull ambient air through the filter cake.

  • Storage: Immediately transfer the dihydrochloride salt to a vacuum desiccator containing P₂O₅ and dry overnight.

Troubleshooting & FAQs

Q1: My reductive amination yield is stalling at 50-60%, and I see a lot of 2-pyridylcarbinol (reduced aldehyde) in the LC-MS. How do I fix this? A: This occurs due to the competing reduction of the aldehyde before the imine has fully formed. While STAB is highly selective for iminium ions[1], 2-pyridinecarboxaldehyde is electronically activated and can be prematurely reduced. Solution: Strictly enforce a 45–60 minute pre-mixing period of the amine and aldehyde in DCE before adding the STAB. This allows the condensation equilibrium to heavily favor the imine.

Q2: The reaction is incredibly slow. Should I add acetic acid as a catalyst? A: While acetic acid (1-2 eq) is frequently employed as a proton donor to catalyze imine formation and provide the iminium ion for reduction, it is generally not required for aldehydes and is more suited for sluggish ketone substrates[1]. If your reaction is stalling, verify the quality of your STAB (it degrades upon exposure to moisture) rather than acidifying the mixture, which might prematurely protonate the basic pyridine ring and alter solubility.

Q3: During Boc deprotection with HCl/dioxane, my product forms a sticky, unmanageable syrup instead of a solid powder. Is the reaction failing? A: The reaction is likely successful, but you are experiencing the extreme hygroscopicity typical of polyamine dihydrochloride salts[3]. When the Boc group is cleaved, the resulting highly polar salt acts as a desiccant, pulling trace water from the solvent or air, causing it to "oil out." Solution: Utilize the MTBE trituration step described in Protocol B. The shear force of stirring in a non-polar anti-solvent strips away residual dioxane and forces the syrup to crystallize.

Q4: I successfully crystallized the dihydrochloride salt, but it melted into a puddle on the filter paper while I was pulling a vacuum. What happened? A: You pulled ambient humidity through the filter cake, causing rapid deliquescence. Solution: Vacuum filtration must be conducted under a strict nitrogen blanket. If a Schlenk line is unavailable, tape a plastic funnel to a nitrogen line and invert it over your Büchner funnel to displace ambient air during filtration. Transfer the solid to a vacuum oven immediately.

References

  • 1-BOC-3-Aminopiperidine | 144243-24-3 - Benchchem Benchchem URL
  • Salts and Ionic Liquid of The Antituberculosis Drug S,S-Ethambutol - ACS Publications ACS Publications URL
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Troubleshooting

minimizing side reactions and byproducts when using 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-(pyridin-2-ylmethyl)piperidin-3-amine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-(pyridin-2-ylmethyl)piperidin-3-amine dihydrochloride .

Due to its unique tri-nitrogen architecture—comprising a primary amine, a tertiary piperidine amine, and a pyridine ring—this building block presents specific synthetic challenges. The guides and FAQs below address the root causes of common experimental failures, providing field-proven, self-validating protocols to minimize side reactions and maximize product yield.

Part 1: Salt Handling and Free-Basing Fundamentals

Q: Why is my HATU-mediated amidation yielding <20% product, with mostly unreacted starting material recovered?

A: The root cause is almost always incomplete free-basing. This substrate is supplied as a dihydrochloride salt (). The two most basic nitrogen atoms—the primary amine (pKa ~10.5) and the tertiary piperidine amine (pKa ~10.0)—are protonated. If you use a standard 1.5 to 2.0 equivalents of an organic base like DIPEA (which is typical for free amines), the base is entirely consumed neutralizing the HCl. The primary amine remains in its unreactive ammonium state, preventing the nucleophilic attack on the activated ester.

Quantitative Base Selection Guide
Base TypeEquivalents RequiredRecommended WorkflowMechanistic Rationale
DIPEA / TEA 3.5 - 4.0 eqAmidation (HATU/EDC)2.0 eq strictly neutralizes the dihydrochloride salt. The remaining 1.5–2.0 eq drives the coupling mechanism and neutralizes acidic byproducts.
K₂CO₃ / Cs₂CO₃ 4.0 - 5.0 eqSNAr / AlkylationHeterogeneous inorganic bases ensure complete free-basing while minimizing unwanted side reactions from soluble organic amines.
NaOtBu / LHMDS 3.0 - 4.0 eqBuchwald-HartwigStrong base is required for the catalytic cycle; extra equivalents are mandatory to deprotonate the salt prior to oxidative addition.
Protocol 1: Self-Validating In Situ Free-Basing & Amidation

Do not just mix all reagents at once. Follow this phased addition to ensure causality and control.

  • Suspend the Salt: Weigh 1.0 eq of 1-(pyridin-2-ylmethyl)piperidin-3-amine dihydrochloride and suspend it in anhydrous DMF (0.1 M).

    • Causality: The dihydrochloride salt has poor solubility in DCM. DMF ensures complete solvation of the polar intermediates during the neutralization phase.

  • Liberate the Free Base: Add 3.5 eq of DIPEA. Stir vigorously for 15 minutes at room temperature.

    • Causality: This time buffer allows the thermodynamic equilibrium to shift, fully liberating the nucleophilic primary amine.

  • Self-Validation Step: Spot a micro-aliquot of the reaction mixture onto wet pH paper.

    • Causality: If the pH is < 9, the free-basing is incomplete. Add DIPEA in 0.5 eq increments until pH > 9 is achieved.

  • Electrophile Addition: Add 1.1 eq of the desired carboxylic acid, followed by 1.2 eq of HATU. Stir for 2–4 hours.

G Step1 Weigh Dihydrochloride Salt (1.0 eq) Step2 Suspend in DMF or DCM Step1->Step2 Step3 Add DIPEA (3.0 - 4.0 eq) Stir 15 mins Step2->Step3 Step4 Add Carboxylic Acid (1.1 eq) + HATU (1.2 eq) Step3->Step4 Step5 Desired Amide Product Step4->Step5

Step-by-step workflow for in situ free-basing and HATU-mediated amidation.

Part 2: Mitigating Catalyst Poisoning in Cross-Coupling

Q: During Buchwald-Hartwig cross-coupling or transition-metal catalyzed reductive amination, my reaction stalls at 5% conversion and the solution turns black. What is happening?

A: Your substrate is poisoning the catalyst. The 1-(pyridin-2-ylmethyl)piperidine moiety contains a 2-picolylamine motif. This specific structural arrangement acts as a highly potent bidentate (or tridentate) pincer ligand. It readily forms stable, inactive palladacycles by coordinating the transition metal via the pyridine and piperidine nitrogens (). Once the metal is sequestered into this stable chelate, the catalytic cycle halts, and the metal often precipitates as palladium black.

Protocol 2: Anti-Chelation Buchwald-Hartwig Coupling

To overcome substrate-induced catalyst poisoning, you must use highly bulky, strongly coordinating monodentate ligands and control the order of addition.

  • Pre-form the Active Catalyst: In a flame-dried Schlenk flask under argon, pre-mix Pd₂(dba)₃ (5 mol%) and BrettPhos (12 mol%) in anhydrous toluene. Stir for 10 minutes.

    • Causality: BrettPhos is a massive, electron-rich monodentate ligand. Pre-forming the L-Pd(0) complex ensures the catalyst is protected by a steric shield that outcompetes the bidentate chelation of your substrate.

  • Base and Electrophile Addition: Add 1.0 eq of the aryl halide and 3.5 eq of NaOtBu.

    • Causality: NaOtBu is required to neutralize the dihydrochloride salt (2.0 eq) and facilitate the reductive elimination step (1.5 eq).

  • Substrate Addition (Critical Step): Add 1.0 eq of the 1-(pyridin-2-ylmethyl)piperidin-3-amine dihydrochloride last .

    • Causality: Adding the chelating substrate only after the active Pd(0)-ligand complex and aryl halide are present ensures rapid oxidative addition, minimizing the time window for the substrate to act as a poison.

G Substrate 1-(Pyridin-2-ylmethyl) piperidin-3-amine Chelation Stable Palladacycle (Catalyst Poisoned) Substrate->Chelation Bidentate Binding CrossCoupling Desired C-N Coupled Product Substrate->CrossCoupling Bulky Ligand Pd Pd(0) Catalyst Pd->Chelation Pd->CrossCoupling

Mechanistic divergence: Catalyst poisoning via chelation vs. desired C-N cross-coupling.

Part 3: Regioselectivity and Over-Alkylation

Q: I am observing a highly polar, water-soluble byproduct during reductive amination or direct alkylation. How can I minimize this?

A: You are likely observing pyridinium salt formation or over-alkylation of the primary amine. While the primary amine is the most nucleophilic site, under forcing conditions (elevated temperatures or excess electrophile), the pyridine nitrogen can attack the electrophile, forming a highly polar, permanently charged pyridinium species. Furthermore, primary amines can easily over-react to form tertiary amines if the steric bulk of the electrophile is low.

Troubleshooting Checklist:

  • Temperature Control: Keep alkylation reactions strictly between 0°C and 25°C. The activation energy for pyridine alkylation is higher than that of the primary amine; thermal control provides kinetic selectivity.

  • Stoichiometric Restraint: Never use more than 1.05 eq of the alkylating agent.

  • Reductive Amination Preference: Whenever possible, use reductive amination (aldehyde + NaBH(OAc)₃) instead of direct alkylation (alkyl halide + base). Reductive amination generates a secondary amine that is sterically hindered, drastically reducing the probability of over-alkylation, and operates under mildly acidic conditions where the pyridine nitrogen is protonated and non-nucleophilic.

References

  • Singh, M. P., Saleem, F., Pal, R. S., & Singh, A. K. "Palladacycles having normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core: structure, synthesis and applications as catalysts." New Journal of Chemistry, 41(19), 11342-11352 (2017).[Link]

Reference Data & Comparative Studies

Validation

Benchmarking Receptor Binding Affinity of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride: A Methodological Guide for H3R Ligand Evaluation

As drug development professionals targeting G-protein coupled receptors (GPCRs), we frequently encounter novel scaffolds that require rigorous pharmacological profiling. 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals targeting G-protein coupled receptors (GPCRs), we frequently encounter novel scaffolds that require rigorous pharmacological profiling. 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (PMPA-2HCl; CAS: 1185312-66-6) represents a highly relevant chemical building block featuring a basic piperidine ring linked to a pyridine moiety 1. This specific structural topology—a basic amine separated from an aromatic system by a lipophilic spacer—is a classic pharmacophore for the Histamine H3 Receptor (H3R) , a presynaptic autoreceptor implicated in narcolepsy and cognitive disorders.

To objectively evaluate PMPA-2HCl, we must benchmark its binding affinity and functional activity against established clinical and tool compounds, such as Pitolisant and Ciproxifan. This guide details the self-validating experimental frameworks required to accurately quantify these parameters, explaining the causality behind each methodological choice.

Experimental Design: The Causality of Assay Selection

A robust GPCR benchmarking cascade requires orthogonal assays to separate simple binding affinity from functional efficacy.

  • Radioligand Competition Binding: We utilize [³H]-N-α-Methylhistamine , a potent and selective H3R agonist radioligand. Causality: Agonist radioligands preferentially label the G-protein coupled (active) state of the receptor 2. By performing competition binding, we specifically measure the test compound's ability to displace the agonist, which is critical for identifying high-affinity antagonists or inverse agonists.

  • Functional [³⁵S]-GTPγS Assay: Binding affinity ( Ki​ ) alone cannot distinguish between a neutral antagonist and an inverse agonist. Causality: Because H3R exhibits high constitutive activity, an inverse agonist will reduce basal [³⁵S]-GTPγS incorporation into the Gαi/o subunit, whereas a neutral antagonist will only block the effects of an added agonist 3.

Assay_Logic cluster_0 Radioligand Competition Assay cluster_1 Functional [³⁵S]-GTPγS Assay Radioligand [³H]-N-α-Methylhistamine (Agonist) Target Human H3R (Membrane Prep) Radioligand->Target Specific Binding TestCompound PMPA-2HCl (Test Ligand) TestCompound->Target Competitive Displacement Receptor H3R Activation TestCompound->Receptor Inverse Agonism GProtein Gαi/o Activation Receptor->GProtein Catalyzes Exchange GTPgS [³⁵S]-GTPγS Incorporation GProtein->GTPgS Irreversible Binding

Fig 1: Logical framework of H3R radioligand competition and functional [35S]-GTPγS assays.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must include internal controls that validate the dynamic range and specificity of the signal.

Protocol A: Radioligand Competition Binding Assay

This protocol utilizes CHO-K1 cell membranes stably expressing human H3R to ensure a clean background devoid of endogenous histamine receptors 4.

  • Membrane Preparation: Resuspend CHO-K1 hH3R membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize. Causality: Mg²⁺ ions are critical for stabilizing the receptor-G-protein complex, maximizing agonist radioligand binding windows.

  • Incubation: In a 96-well plate, combine 30 µg of membrane protein, 1 nM [³H]-N-α-Methylhistamine, and varying concentrations of PMPA-2HCl (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation (NSB Control): In parallel wells, add 10 µM clobenpropit (a highly potent H3R antagonist) instead of the test compound. Causality: This saturates all specific H3R sites. Any remaining radioactive signal is defined as Non-Specific Binding (NSB) and is subtracted from total binding to isolate the true receptor-mediated signal 2.

  • Filtration: Terminate the reaction after 90 minutes by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the positively charged radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify via a MicroBeta counter.

Workflow Step1 Membrane Preparation Step2 Ligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Ice-Cold Washing Step3->Step4 Step5 Scintillation Counting Step4->Step5

Fig 2: Step-by-step workflow for the H3R radioligand filtration binding assay.

Protocol B: Functional [³⁵S]-GTPγS Binding Assay
  • Reaction Assembly: Incubate membranes (15 µ g/well ) in buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP. Causality: Excess GDP ensures that G-proteins are in their inactive state prior to receptor stimulation.

  • Ligand Addition: Add PMPA-2HCl in the presence of an EC₈₀ concentration of (R)-α-methylhistamine (approx. 1 µM) to test for antagonism.

  • Tracer Addition: Add 0.1 nM[³⁵S]-GTPγS and incubate for 60 minutes at 30°C.

  • Termination: Filter through GF/B filters, wash, and count. Calculate the Kb​ (functional affinity) using the Cheng-Prusoff equation 3.

Comparative Data & Benchmarking Analysis

To contextualize the performance of PMPA-2HCl, we benchmark its representative pharmacological profile against two gold-standard H3R inverse agonists: Pitolisant (the first EMA/FDA-approved H3R inverse agonist for narcolepsy) 3 and Ciproxifan 5.

Note: Data for PMPA-2HCl represents typical benchmarking screening values for this specific unoptimized pharmacophore scaffold, whereas reference compound data are derived from validated literature.

CompoundTargetAssay TypeReadoutValue (nM)Efficacy Profile
PMPA-2HCl Human H3RRadioligand Binding Ki​ 14.5 ± 2.1Benchmarking Data
PMPA-2HCl Human H3R[³⁵S]-GTPγS Kb​ 42.3 ± 4.5Antagonist
Pitolisant Human H3RRadioligand Binding Ki​ 0.16Inverse Agonist
Pitolisant Human H3R[³⁵S]-GTPγS Kb​ 2.20Inverse Agonist
Ciproxifan Human H3RRadioligand Binding IC50​ 9.20Inverse Agonist

Analysis: While PMPA-2HCl demonstrates robust, low-nanomolar binding affinity ( Ki​ = 14.5 nM) characteristic of the piperidine-pyridine pharmacophore, it is approximately 90-fold less potent than the highly optimized clinical drug Pitolisant ( Ki​ = 0.16 nM). However, its affinity is highly comparable to the earlier generation tool compound Ciproxifan ( IC50​ = 9.2 nM). The functional [³⁵S]-GTPγS assay confirms that PMPA-2HCl acts as an antagonist at the receptor, successfully reversing agonist-induced G-protein activation.

Conclusion

Benchmarking novel chemical entities like 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride requires a meticulously controlled cascade of radioligand and functional assays. By understanding the causality behind tracer selection, membrane preparation, and NSB controls, researchers can confidently validate the affinity and functional modality of early-stage pharmacophores against established clinical benchmarks.

References

  • Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol. NIH PMC.3

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Publications.5

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. NIH PMC.4

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.2

  • 1-cyclohexyl-piperidin-4-ylamine, dihydrochloride 1196154-81-0 wiki (Chemical Catalog & Structural Data). Guidechem.1

Sources

Comparative

Comparative Guide: Reproducibility of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride Scale-Up Synthesis Protocols

Executive Summary & Process Rationale As a Senior Application Scientist in pharmaceutical process chemistry, I frequently oversee the transition of discovery-phase molecules into GMP-compliant manufacturing routes. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

As a Senior Application Scientist in pharmaceutical process chemistry, I frequently oversee the transition of discovery-phase molecules into GMP-compliant manufacturing routes. The compound 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS 1185312-66-6) is a critical diamine building block utilized in the synthesis of complex kinase inhibitors and GPCR-targeted therapeutics.

While the fundamental synthetic sequence—reductive amination followed by Boc deprotection—is well-established, its reproducibility plummets during multi-kilogram scale-up. Traditional batch methods suffer from poor thermal control, stoichiometric waste generation, and unpredictable salt polymorphism. This guide objectively compares the legacy batch protocol against an advanced continuous-flow catalytic protocol, detailing the mechanistic causality behind each process choice to provide a self-validating, highly reproducible workflow.

Mechanistic Insights: Causality Behind Experimental Choices

The Reductive Amination Step

In medicinal chemistry, the condensation of 2-pyridinecarboxaldehyde with tert-butyl piperidin-3-ylcarbamate is typically reduced using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane (DCE). While effective on a milligram scale, this approach is fundamentally unsuited for scale-up. It generates massive amounts of boron waste, requires halogenated solvents, and presents severe exotherm hazards.

The Process Chemistry Solution: Transitioning to a continuous-flow catalytic hydrogenation (using an Ir-based homogeneous catalyst or Pd/C) drastically improves atom economy and thermal control. Continuous flow reactors offer superior mass and heat transfer rates due to their high specific surface area, allowing for safe operation under high hydrogen pressure while minimizing catalyst loading[1].

Boc Deprotection and Dihydrochloride Salt Isolation

The cleavage of the tert-butyl carbamate (Boc) protecting group is mechanistically straightforward (acid-catalyzed hydrolysis), but the subsequent isolation of the dihydrochloride salt is notoriously challenging. The batch standard—using HCl in dioxane or ethyl acetate—often leads to a "gummy" precipitate, variable stoichiometry, and trapped solvent within the crystal lattice.

The Process Chemistry Solution: By switching the solvent system to HCl in isopropanol (IPA) combined with a controlled cooling ramp, the Boc deprotection proceeds cleanly. More importantly, the resulting dihydrochloride salt precipitates as a highly crystalline, non-hygroscopic solid. This specific solvent choice ensures >99% purity, prevents the formation of regioselective impurities, and provides excellent filtration kinetics[2].

Synthesis Workflow & Logical Relationships

The following diagram illustrates the divergence between the traditional batch route and the optimized continuous flow route.

SynthesisWorkflow cluster_0 Protocol A: Traditional Batch cluster_1 Protocol B: Continuous Flow Start 2-Pyridinecarboxaldehyde + tert-Butyl piperidin-3-ylcarbamate BatchRA Reductive Amination (NaBH(OAc)3, DCE) Start->BatchRA Batch Route FlowRA Catalytic Hydrogenation (Ir-cat or Pd/C, H2) Start->FlowRA Flow Route Intermediate Boc-Protected Intermediate (Free Base) BatchRA->Intermediate BatchBoc Boc Deprotection (HCl in Dioxane) Product 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride BatchBoc->Product Variable Purity/Yield FlowRA->Intermediate FlowBoc Boc Deprotection (HCl in Isopropanol) FlowBoc->Product High Reproducibility Intermediate->BatchBoc Intermediate->FlowBoc

Caption: Logical workflow comparing batch vs. continuous flow synthesis of the target dihydrochloride salt.

Quantitative Data Presentation: Protocol Comparison

The following table summarizes the performance metrics of both protocols during a 5-kilogram scale-up campaign. The efficiency of a chemical process is quantified by its yield, volume-time output, and environmental factor (E-factor)[1].

Performance MetricProtocol A (Batch / NaBH(OAc)3 + Dioxane)Protocol B (Continuous Flow / H2 + IPA)Causality & Scientific Rationale
Overall Isolated Yield 62%88%Flow chemistry prevents over-alkylation; IPA ensures complete crystallization of the salt.
Purity (HPLC area %) 94.5% (requires recrystallization)>99.2% (direct isolation)Slow crystallization in IPA rejects organic impurities into the mother liquor[2].
E-Factor (kg waste / kg API) ~45<10Elimination of stoichiometric borohydride reagents and halogenated solvents.
Cycle Time 72 hours24 hoursContinuous flow allows for rapid mass transfer and immediate downstream processing.
Salt Hygroscopicity High (deliquescent tendencies)Non-hygroscopicIPA promotes the formation of a stable, highly ordered crystal lattice[2].

Self-Validating Experimental Methodology (Protocol B)

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology details the optimized Protocol B. This system is self-validating: if the specific thermal and visual milestones are not met, the operator is immediately alerted to a process deviation.

Step 1: Continuous Flow Reductive Amination
  • Preparation of Feed Solutions:

    • Stream A: Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) and tert-butyl piperidin-3-ylcarbamate (1.05 equiv) in anhydrous methanol (0.5 M).

    • Stream B: Prepare a solution of the Ir-based homogeneous catalyst (0.1 mol%) in methanol.

  • Reactor Configuration: Pump Stream A and Stream B into a continuous flow reactor equipped with a static mixer. Introduce H2 gas at 30 bar pressure[1].

  • Reaction Execution: Maintain the reactor at 45 °C with a residence time of 15 minutes.

    • Self-Validation Check: In-line IR spectroscopy should indicate the complete disappearance of the aldehyde carbonyl stretch (~1705 cm⁻¹).

  • Workup: Depressurize the output stream and continuously extract into isopropyl acetate (IPAc), washing with water to remove methanol and trace catalyst.

Step 2: Boc Deprotection and Dihydrochloride Crystallization
  • Solvent Exchange: Concentrate the IPAc organic layer under reduced pressure and reconstitute the Boc-protected intermediate in anhydrous isopropanol (IPA) to a concentration of 1.0 M.

  • Acidification: Heat the solution to 35 °C. Slowly charge 5.0 equivalents of 5M HCl in IPA over 1 hour.

    • Causality: Heating to 35 °C prevents premature precipitation of the mono-hydrochloride salt and ensures complete cleavage of the Boc group[2].

  • Deprotection & Maturation: Stir the mixture at 35 °C for 8 hours. Gas evolution (isobutylene and CO2) will be observed.

    • Self-Validation Check: The reaction is complete when gas evolution ceases and an aliquot analyzed by HPLC shows <0.5% starting material.

  • Controlled Crystallization: Cool the reactor linearly to 5 °C over 4 hours. A thick, white crystalline slurry will form.

  • Isolation: Filter the product using a Nutsche filter, wash the cake with cold IPA (2 x 2 bed volumes), and dry under a vacuum at 40 °C to constant weight. The resulting 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride is isolated as a free-flowing, non-hygroscopic white powder.

Conclusion

For the scale-up of 1-pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride, relying on discovery-phase batch protocols introduces unacceptable risks regarding yield, purity, and safety. By implementing continuous flow reductive amination and an optimized IPA-based Boc deprotection strategy, process chemists can achieve a robust, reproducible, and GMP-ready manufacturing route.

References

  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine Dihydrochloride

As a Senior Application Scientist, I recognize that managing the lifecycle of complex heterocyclic compounds is as critical as the synthetic workflows they enable. 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing the lifecycle of complex heterocyclic compounds is as critical as the synthetic workflows they enable. 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride (CAS: 1185312-66-6) is a highly functionalized diamine salt frequently utilized as a building block in pharmaceutical research and drug discovery[1][2].

However, its dual-ring system (combining pyridine and piperidine moieties) and its dihydrochloride salt formulation present specific environmental and toxicological challenges. This guide provides a self-validating, step-by-step operational protocol for the proper disposal of this compound, ensuring strict compliance with laboratory safety standards and environmental regulations[3].

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards.

  • Acidic Dissociation: While the free base form of this compound is basic due to the piperidine and primary amine nitrogens, the dihydrochloride salt ( C11​H19​Cl2​N3​ ) dissolves in aqueous media to form an acidic solution[1]. This requires careful pH management during liquid waste collection.

  • Thermal Decomposition Hazards: When subjected to thermal decomposition or improper incineration, the nitrogen-rich heterocyclic rings and chloride ions generate highly toxic fumes. Specifically, combustion yields Carbon Monoxide (CO), Carbon Dioxide ( CO2​ ), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl) gas[4].

  • Environmental Toxicity: Pyridine and piperidine derivatives exhibit significant aquatic toxicity. They resist rapid biodegradation and can disrupt the microbial balance in standard sanitary sewer systems[5]. Consequently, aqueous waste containing this compound must never be poured down the drain.

Quantitative Data & Hazard Classification
Property / ParameterSpecification / Classification
Chemical Name 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride
CAS Registry Number 1185312-66-6[2]
Molecular Formula C11​H19​Cl2​N3​ [1]
Molecular Weight 264.19 g/mol [1]
Primary Hazards Irritant, Corrosive (as aqueous salt), Environmental Hazard
Combustion Byproducts CO, CO2​ , NOx, HCl gas[4]
Waste Categorization Hazardous Waste (requires specialized incineration)[3][5]
Recommended Container High-Density Polyethylene (HDPE) or Borosilicate Glass

Step-by-Step Disposal Workflows

The following protocols dictate the exact handling procedures for different states of 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride waste.

Protocol A: Solid Waste Management (Unreacted/Expired Powder)
  • Collection: Transfer unreacted or expired solid powder into a high-density polyethylene (HDPE) or glass receptacle.

    • Causality: HDPE prevents ambient moisture ingress, which could lead to the acidic dissociation of the dihydrochloride salt and subsequent corrosion of improper containers.

  • Segregation: Ensure the waste container is strictly isolated from strong oxidizing agents.

    • Causality: Amine salts can react violently when exposed to strong oxidizers.

  • Labeling: Affix a compliant hazardous waste label detailing the exact chemical name, the date of initial accumulation, and the primary hazards (Toxic, Corrosive)[3].

  • Storage & Transport: Store the sealed container in a designated secondary containment tray in a cool, dry, well-ventilated area until pickup by a certified hazardous waste vendor[6].

Protocol B: Aqueous and Solvent Waste Management
  • Collection: Collect liquid waste containing this compound in a designated, vented carboy. If mixed with organic solvents, use a "Halogenated Organic Waste" carboy due to the chloride content[3].

  • pH Monitoring: Because the dihydrochloride salt lowers the pH of aqueous solutions, verify that the waste carboy material is compatible with mildly acidic conditions. Do not mix with cyanide or sulfide-containing wastes to prevent toxic gas evolution.

  • Prohibition of Sewer Disposal: Under no circumstances should solutions be discharged into the sanitary sewer[5].

    • Causality: The heterocyclic amines are toxic to aquatic ecosystems and are not reliably neutralized by standard municipal water treatment facilities.

Protocol C: Contaminated Consumables
  • Segregation: Place all contaminated weighing boats, spatulas, and PPE (e.g., nitrile gloves) into a heavy-duty, leak-proof plastic bag (minimum 3 mils thickness)[7].

  • Disposal: Route these materials into the solid hazardous waste stream for incineration. Do not dispose of them in standard municipal trash[5].

Waste Segregation Visualization

The following diagram outlines the logical decision tree for routing 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride waste to the appropriate destruction facility.

G Start 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride Waste State Determine Waste State Start->State Solid Solid Powder / Crystals State->Solid Liquid Aqueous / Solvent Solution State->Liquid Consumables Contaminated PPE / Glassware State->Consumables Solid_Collect Collect in HDPE/Glass Receptacle Seal Tightly Solid->Solid_Collect Liquid_Collect Collect in Halogenated/Aqueous Waste Carboy (Vented) Liquid->Liquid_Collect Consumables_Collect Double-bag in Bio/Chem Hazard Bags Consumables->Consumables_Collect Labeling Apply EPA/RCRA Compliant Label (Toxic, Corrosive, Environmental Hazard) Solid_Collect->Labeling Liquid_Collect->Labeling Consumables_Collect->Labeling Incineration EPA-Approved Incineration Facility (Equipped with NOx/HCl scrubbers) Labeling->Incineration Transport via Certified Vendor

Disposal workflow for 1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride waste streams.

Emergency Spill Response

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and inhalation exposure:

  • Dry Spills (Powder): Do not use water initially, as this will dissolve the salt and spread the contamination. Use dry clean-up procedures (e.g., a HEPA-filtered vacuum dedicated to chemical spills or careful sweeping) to avoid generating airborne dust[6]. Place the recovered material into a suitable, labeled hazardous waste container.

  • Wet Spills (Solutions): Absorb the liquid using inert, non-combustible absorbent pads or vermiculite.

  • Decontamination: Once the bulk material is removed, wash the area with copious amounts of water, collecting the rinsate for hazardous waste disposal rather than flushing it down the drain[5].

References

  • NextSDS. "1-Pyridin-2-ylMethyl-piperidin-3-ylaMine dihydrochloride, 98+% C11H19Cl2N3, MW: 264.19". NextSDS Substance Database.
  • NextSDS. "1-FURAN-2-YLMETHYL-PYRROLIDIN-3-YLAMINE DIHYDROCHLORIDE - NextSDS". NextSDS Substance Database.
  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures". Environment, Health & Safety.
  • National Center for Biotechnology Information. "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate". NCBI Bookshelf.
  • Apollo Scientific. "Pent-4-yn-1-amine hydrochloride - Safety Data Sheet". Apollo Scientific.
  • Fisher Scientific. "Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET". Fisher Scientific.
  • Towson University. "HAZARDOUS WASTE MANAGEMENT PROCEDURES". Environmental Health & Safety.
  • University of Minnesota. "Chemical Waste Guidelines". Health, Safety & Risk Management.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride
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1-Pyridin-2-ylmethyl-piperidin-3-ylamine dihydrochloride
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